molecular formula C20H20N4O4 B2425182 1-(2,4-Dimethoxyphenyl)-3-(3-((6-methylpyridazin-3-yl)oxy)phenyl)urea CAS No. 1207020-09-4

1-(2,4-Dimethoxyphenyl)-3-(3-((6-methylpyridazin-3-yl)oxy)phenyl)urea

Cat. No. B2425182
CAS RN: 1207020-09-4
M. Wt: 380.404
InChI Key: KVSWUILKQKISET-UHFFFAOYSA-N
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Description

1-(2,4-Dimethoxyphenyl)-3-(3-((6-methylpyridazin-3-yl)oxy)phenyl)urea, also known as MP-10, is a synthetic compound that has been the focus of scientific research due to its potential therapeutic applications. MP-10 has been found to exhibit a range of biochemical and physiological effects, making it a promising candidate for further investigation.

Scientific Research Applications

Corrosion Inhibition

A study investigated the inhibition effect of 1,3,5-triazinyl urea derivatives, including compounds similar to 1-(2,4-Dimethoxyphenyl)-3-(3-((6-methylpyridazin-3-yl)oxy)phenyl)urea, against mild steel corrosion in acidic solutions. These derivatives proved to be efficient corrosion inhibitors, confirming their potential in industrial applications to prevent metal degradation (Mistry et al., 2011).

Synthesis and Crystal Structure Analysis

Research focused on synthesizing and analyzing the crystal structure of compounds similar to the specified urea derivative, utilizing techniques like mass spectrometry, NMR, and X-ray diffraction. These studies provide insights into the molecular structure and potential applications in material science and chemistry (Sun et al., 2022).

Anticancer Agent Development

Certain urea derivatives, akin to 1-(2,4-Dimethoxyphenyl)-3-(3-((6-methylpyridazin-3-yl)oxy)phenyl)urea, were designed and evaluated for their antiproliferative activity against various cancer cell lines. The findings indicate the potential of these compounds as anticancer agents, contributing to medicinal chemistry and cancer therapy research (Feng et al., 2020).

Antimicrobial Applications

Novel derivatives containing urea structures were synthesized and evaluated for their antimicrobial properties. These studies highlight the potential of such compounds in developing new antimicrobial agents, which could be crucial in addressing antibiotic resistance issues (Rani et al., 2014).

Inhibitors in Biochemical Pathways

Research on similar urea derivatives has been conducted to develop inhibitors for specific biochemical pathways, like kinase inhibitors. These compounds showed potential in modulating biological processes, underscoring their importance in pharmacological and biochemical research (Li et al., 2006).

properties

IUPAC Name

1-(2,4-dimethoxyphenyl)-3-[3-(6-methylpyridazin-3-yl)oxyphenyl]urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N4O4/c1-13-7-10-19(24-23-13)28-16-6-4-5-14(11-16)21-20(25)22-17-9-8-15(26-2)12-18(17)27-3/h4-12H,1-3H3,(H2,21,22,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVSWUILKQKISET-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(C=C1)OC2=CC=CC(=C2)NC(=O)NC3=C(C=C(C=C3)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N4O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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